molecular formula C14H24O3 B14530531 Tetradecane-2,5,8-trione CAS No. 62619-72-1

Tetradecane-2,5,8-trione

Cat. No.: B14530531
CAS No.: 62619-72-1
M. Wt: 240.34 g/mol
InChI Key: KFZXXZNHGLKBRA-UHFFFAOYSA-N
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Description

Significance of Linear Triones in Organic Synthesis

Linear triones are important building blocks in organic synthesis due to the reactivity of their multiple carbonyl groups. These functional groups can undergo a variety of chemical transformations, making linear triones valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic systems through intramolecular reactions. oup.comresearchgate.net The arrangement of the ketone groups, such as the 1,4- and 1,5-dicarbonyl relationships seen in Tetradecane-2,5,8-trione, allows for specific cyclization strategies. For instance, 1,4-dicarbonyl compounds are well-known precursors to furans, pyrroles, and cyclopentenones, while 1,5-dicarbonyl compounds can be used to form cyclohexenone derivatives. The presence of three ketone groups in a linear chain offers the potential for sequential or tandem reactions to build intricate molecular architectures.

Overview of this compound: Structural Features and Research Context

This compound is an organic compound with the chemical formula C14H24O3. Current time information in Bangalore, IN. Its structure consists of a fourteen-carbon aliphatic chain with ketone groups located at the second, fifth, and eighth positions. This arrangement results in a molecule with both 1,4-dicarbonyl and 1,5-dicarbonyl substructures, which dictates its chemical behavior.

While specific research dedicated exclusively to this compound is limited, its chemistry can be inferred from the broader knowledge of linear polyketones. Polyketones are recognized for their utility as high-performance thermoplastic polymers and their role in the synthesis of complex natural products. oup.comacs.org The study of simpler, discrete polyketones is crucial for understanding the fundamental properties and reactions that govern the behavior of larger polymeric systems. oup.com

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These computed properties provide a basic understanding of the molecule's characteristics. Current time information in Bangalore, IN.

PropertyValue
Molecular FormulaC14H24O3
Molecular Weight240.34 g/mol
IUPAC NameThis compound
CAS Number62619-72-1
XLogP31.6
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count9

Synthesis of this compound

A plausible, though not documented, retrosynthetic analysis for this compound could involve the disconnection at the C-C bonds alpha to the carbonyl groups. This suggests potential synthetic routes starting from smaller, readily available building blocks. For example, a Stetter reaction or a Michael addition followed by oxidation could be envisioned to construct the 1,4- and 1,5-dicarbonyl systems.

Spectroscopic Characterization

Detailed, experimentally determined spectroscopic data for this compound is not widely published. However, the expected spectroscopic features can be predicted based on the known behavior of similar ketone-containing molecules. oregonstate.edu

1H NMR Spectroscopy

In the proton NMR spectrum, the protons on the carbons alpha to the ketone groups would be expected to appear in the range of δ 2.0-2.5 ppm. oregonstate.edu The methyl protons of the acetyl group at one end of the chain would likely be a singlet around δ 2.1 ppm. The various methylene (B1212753) groups would exhibit complex splitting patterns due to coupling with neighboring protons.

13C NMR Spectroscopy

The carbon NMR spectrum would be characterized by three distinct signals for the carbonyl carbons, expected to be in the downfield region of δ 190-220 ppm. oregonstate.edubhu.ac.in The carbons alpha to the carbonyl groups would appear at approximately δ 30-45 ppm. The terminal methyl carbon would be found in the more upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups. For aliphatic ketones, these bands typically appear in the region of 1705-1725 cm-1. oregonstate.edu The presence of three ketone groups might lead to a broad or multiple peaks in this region.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the presence of the three ketone functionalities. These groups can undergo a variety of reactions, including nucleophilic addition, enolate formation, and intramolecular cyclizations.

Intramolecular Reactions

The linear arrangement of the three ketones in this compound makes it a prime candidate for intramolecular reactions. For instance, under basic or acidic conditions, it could undergo intramolecular aldol (B89426) condensation reactions. wikipedia.org The 1,4-dicarbonyl moiety could cyclize to form a five-membered ring, while the 1,5-dicarbonyl portion could lead to a six-membered ring. The specific reaction conditions would determine the favored cyclization pathway. Another potential transformation is the Paal-Knorr synthesis, where the 1,4-dicarbonyl unit could react with amines or hydrazines to form substituted pyrroles or pyridazines, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62619-72-1

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

tetradecane-2,5,8-trione

InChI

InChI=1S/C14H24O3/c1-3-4-5-6-7-13(16)10-11-14(17)9-8-12(2)15/h3-11H2,1-2H3

InChI Key

KFZXXZNHGLKBRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CCC(=O)CCC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Tetradecane 2,5,8 Trione

Strategies for the Construction of the Linear Tetradecane (B157292) Trione (B1666649) Backbone

The assembly of the fourteen-carbon chain bearing three ketone functionalities at the 2, 5, and 8 positions necessitates a robust and efficient synthetic strategy. The linear arrangement of the ketone groups, separated by two methylene (B1212753) units, defines the molecule as a 1,4,7-triketone system.

Retrosynthetic Approaches to 1,4-Diketone and 1,4,7-Triketone Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. ethernet.edu.et For tetradecane-2,5,8-trione, the primary disconnections are made at the carbon-carbon bonds adjacent to the carbonyl groups.

A key challenge in the synthesis of 1,4-dicarbonyl compounds, and by extension 1,4,7-triketones, is the inherent polarity mismatch of potential synthetic precursors. acs.org This often necessitates the use of "umpolung" strategies, which reverse the normal polarity of a functional group. acs.org

A plausible retrosynthetic analysis of this compound would involve disconnecting the molecule into fragments corresponding to 1,4-diketone and a suitable C6 acyl anion or cation equivalent. Further disconnection of the 1,4-diketone unit can lead to simpler synthons. For instance, a 1,4-diketone can be disconnected to an acyl anion equivalent and an α,β-unsaturated ketone, a strategy employed in the Stetter reaction. kaust.edu.saelectronicsandbooks.com Another approach involves the disconnection to an enolate and an α-haloketone.

Table 1: Illustrative Retrosynthetic Disconnections for a 1,4-Diketone Moiety

Disconnection StrategySynthon 1 (Nucleophile)Synthon 2 (Electrophile)Corresponding Reaction Type
Stetter Reaction LogicAcyl Anion Equivalentα,β-Unsaturated KetoneStetter Reaction
Enolate Alkylation LogicEnolateα-HaloketoneAlkylation
Umpolung (Acyl Anion)Acyl Anion EquivalentKetoneNucleophilic Acylation

These fundamental disconnections for the 1,4-diketone subunit can be extrapolated to the larger 1,4,7-triketone system of this compound, guiding the selection of appropriate forward synthetic reactions.

Sequential Carbon-Carbon Bond Forming Reactions

Building the this compound backbone relies on the sequential and controlled formation of carbon-carbon bonds. Several classical and modern organic reactions are well-suited for this purpose.

Directed aldol (B89426) condensations offer a powerful method for the controlled formation of carbon-carbon bonds between two different carbonyl compounds. acs.orgkaust.edu.sa By pre-forming the enolate of one carbonyl partner using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, unwanted self-condensation reactions can be suppressed. acs.orgelectronicsandbooks.com This strategy allows for the specific reaction of the enolate with a different carbonyl electrophile. electronicsandbooks.com For the synthesis of this compound, a directed aldol approach could involve the reaction of a pre-formed enolate of a C8-ketone with a C6-aldehyde derivative, followed by oxidation of the resulting β-hydroxy ketone.

The Claisen condensation, a reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is a cornerstone in the synthesis of β-keto esters and β-diketones. acs.orgresearchgate.netresearchgate.net A "mixed" or "crossed" Claisen condensation, involving two different esters, can be synthetically useful if one of the esters lacks α-hydrogens, preventing self-condensation. ethernet.edu.et This methodology could be adapted to construct the 1,4-diketone moieties within the target triketone.

Acid-catalyzed aldol condensations can also be employed, which typically proceed through an enol intermediate. youtube.comnih.gov These reactions often lead to the dehydrated α,β-unsaturated ketone product due to the acidic conditions facilitating the elimination of water. youtube.comfiveable.me

Palladium-catalyzed reactions have revolutionized organic synthesis, offering mild and efficient routes to C-C bond formation. wikipedia.orgst-andrews.ac.uk Carbonylation reactions, which introduce a carbonyl group using carbon monoxide, are particularly relevant for ketone synthesis. kaust.edu.saacs.org

Palladium-catalyzed carbonylative cross-coupling reactions, such as the Suzuki or Stille carbonylation, can unite two organic fragments with a molecule of carbon monoxide to form a ketone. kaust.edu.sa These reactions typically involve an organometallic reagent (organoboron or organotin) and an organic halide or triflate. While highly effective for aryl and vinyl ketones, their application to the synthesis of linear aliphatic triketones like this compound would require appropriately functionalized aliphatic precursors.

A general catalytic cycle for such a process involves oxidative addition of the organic halide to a Pd(0) complex, followed by CO insertion, transmetalation with the organometallic reagent, and reductive elimination to yield the ketone and regenerate the catalyst. electronicsandbooks.com

Table 2: Overview of Selected Palladium-Catalyzed Ketone Syntheses

Reaction NameCoupling PartnersKey Features
Suzuki Carbonylative CouplingOrganoboronic acid/ester + Organic halide/triflate + COMild conditions, high functional group tolerance. electronicsandbooks.com
Stille Carbonylative CouplingOrganostannane + Organic halide/triflate + COTolerant of a wide range of functional groups. kaust.edu.sa
Heck CarbonylationAlkene + Organic halide/triflate + CO + NucleophileForms esters or amides, but can be adapted for ketones.

The application of these powerful methods to a complex target like this compound would likely involve a multi-step sequence, carefully orchestrating the introduction of each ketone functionality.

While specific MCRs for the direct synthesis of linear 1,4,7-triketones are not extensively documented, the principles of MCRs can be applied to the assembly of polyketone-like structures. For instance, a cascade reaction involving Michael additions and aldol-type condensations could, in principle, be designed to construct the triketone backbone from simpler precursors. The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex molecules like this compound.

Stereochemical Control in Linear Trione Synthesis

While this compound itself is an achiral molecule, the introduction of substituents along the carbon backbone would create stereocenters. Therefore, a discussion of stereochemical control is pertinent for the synthesis of analogues or more complex polyketone natural products. fiveable.me

Achieving stereochemical control in the synthesis of linear polyketones is a significant challenge. fiveable.me When reactions such as aldol additions are employed to construct the carbon chain, new stereocenters can be generated. The relative and absolute stereochemistry of these centers can be influenced by a variety of factors, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselection. rsc.org

For example, in a directed aldol addition, the geometry of the enolate (E or Z) can influence the stereochemical outcome of the reaction. The use of chiral ligands on the metal cation of the enolate can also induce asymmetry. Asymmetric reductions of β-diketones or the use of chiral reducing agents for β-hydroxy ketones are other strategies to control the stereochemistry of hydroxyl groups, which can then be oxidized to ketones. acs.orgkaust.edu.sa

The principles of asymmetric synthesis are crucial for the construction of enantiomerically pure or enriched polyketone fragments, which are common motifs in many biologically active natural products. rsc.org While not directly applicable to the synthesis of the parent this compound, these strategies are essential for the synthesis of its chiral derivatives.

Diastereoselective and Enantioselective Approaches

The synthesis of acyclic molecules with multiple stereocenters, such as substituted derivatives of this compound, presents a significant challenge due to the high conformational flexibility of open-chain systems. researchgate.net Diastereoselective and enantioselective methods offer powerful solutions by controlling the relative and absolute stereochemistry of newly formed chiral centers.

Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. researchgate.net For a potential precursor to the trione backbone, this could be achieved through reactions like aldol or Michael additions, where the facial selectivity of the attack on a prochiral center is influenced by existing stereocenters in the molecule (substrate control) or by chiral reagents or catalysts (reagent control). For instance, the formation of adducts in key bond-forming steps can proceed with very high levels of diastereocontrol.

Enantioselective approaches are crucial for producing a single enantiomer of a chiral molecule. This is often accomplished using chiral catalysts that create a chiral environment for the reaction, favoring one enantiomeric pathway over the other. For the 1,4-dicarbonyl portion of the target molecule (ketones at C-5 and C-8), modern organocatalytic methods such as the Stetter reaction or the conjugate addition of acyl radicals to enals provide direct routes to these structures with high enantioselectivity. recercat.catresearchgate.netresearchgate.net Similarly, the 1,5-dicarbonyl moiety (ketones at C-2 and C-5) can be constructed enantioselectively via organocatalyzed Michael additions. nih.govorganic-chemistry.org

A visible-light-mediated organocatalytic strategy has been reported for the enantioselective conjugate addition of acyl radicals to enals, leading to valuable 1,4-dicarbonyl compounds. recercat.catresearchgate.net This method capitalizes on the reactivity of 4-acyl-1,4-dihydropyridines which generate acyl radicals upon light absorption, with a chiral amine catalyst ensuring a stereoselective radical trap via iminium ion activation. recercat.catresearchgate.net

Chiral Auxiliary and Organocatalytic Methods

To achieve high levels of stereocontrol in the synthesis of complex acyclic ketones, chemists often turn to chiral auxiliaries or organocatalytic methods.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed, having transferred its chirality to the substrate. wikipedia.orgblogspot.com This strategy is highly effective for controlling stereochemistry in acyclic systems. For example, a precursor to this compound could be coupled with an Evans oxazolidinone auxiliary; subsequent alkylation of the enolate would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. youtube.com Another common approach is the use of SAMP/RAMP hydrazones for the asymmetric alkylation of ketones. blogspot.com

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Carbonyl Functionalization
Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAsymmetric Aldol Reactions, Alkylations, AcylationsForms chelated Z-enolates, providing high diastereoselectivity; removable under various conditions. youtube.com
SAMP/RAMP HydrazonesAsymmetric α-Alkylation of Aldehydes and KetonesHighly effective for creating α-chiral carbonyl compounds; both enantiomers are readily available. blogspot.com
Pseudoephedrine AmidesAsymmetric AlkylationProvides high diastereoselectivity; auxiliary can be removed without racemization of the α-carbon. wikipedia.org
CamphorsultamVarious Asymmetric TransformationsHighly crystalline derivatives aid in purification; effective in Diels-Alder, aldol, and alkylation reactions.

Organocatalysis represents a paradigm shift in asymmetric synthesis, utilizing small, chiral organic molecules to catalyze chemical reactions, thereby avoiding the need for metal catalysts. wikipedia.org This approach is a cornerstone of green chemistry. The primary modes of activation in organocatalysis for carbonyl compounds are the formation of nucleophilic enamines or electrophilic iminium ions. wikipedia.org These intermediates can then participate in a wide range of stereoselective bond-forming reactions. The synthesis of 1,4- or 1,5-dicarbonyl compounds can be achieved with high enantioselectivity using chiral organocatalysts to promote key Michael or aldol addition steps. recercat.catnih.gov

The power of organocatalysis is highlighted by its application in the synthesis of highly complex molecules, including intricate cage compounds. The ability to construct complex, three-dimensional architectures with exceptional stereocontrol underscores the methodology's robustness and its potential applicability to the stereoselective synthesis of challenging acyclic targets like derivatives of this compound.

Table 2: Overview of Organocatalytic Methods for Dicarbonyl Synthesis
Reaction TypeDicarbonyl MotifCatalyst TypeActivation Mode
Michael Addition1,5-DicarbonylChiral Secondary Amines (e.g., Proline derivatives)Enamine / Iminium Ion Catalysis nih.gov
Stetter Reaction1,4-DicarbonylChiral N-Heterocyclic Carbenes (NHCs)Umpolung (polarity inversion) of an aldehyde researchgate.net
Acyl Radical Addition1,4-DicarbonylChiral Secondary AminesIminium Ion Catalysis recercat.catresearchgate.net
Aldol Reaction1,3-Hydroxycarbonyl (precursor to other motifs)Proline and its derivativesEnamine Catalysis

Elucidation of Reactivity and Reaction Mechanisms of Tetradecane 2,5,8 Trione

Chemical Transformations at the Ketone Functionalities

The ketone groups in Tetradecane-2,5,8-trione are susceptible to a variety of chemical transformations common to carbonyl compounds. These reactions can be broadly categorized into nucleophilic additions and substitutions at the carbonyl carbon, and reactions involving the acidity of the α-protons.

The carbonyl carbon in a ketone is sp2 hybridized and possesses a partial positive charge due to the electronegativity of the oxygen atom, making it an electrophilic center. libretexts.org This inherent polarity allows for nucleophilic attack, a fundamental reaction of aldehydes and ketones. libretexts.orgyoutube.com In the case of this compound, each of the three carbonyl carbons can serve as a site for nucleophilic addition.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. youtube.com Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon. youtube.com

A variety of nucleophiles can participate in these addition reactions, including organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, amines, and cyanide. For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol at the site of the attacked ketone.

NucleophileProduct of Nucleophilic Addition
Grignard Reagent (R-MgX)Tertiary Alcohol
Hydride (e.g., from NaBH4)Secondary Alcohol
Primary Amine (R-NH2)Imine
Cyanide (CN-)Cyanohydrin

This table illustrates the expected products from the reaction of a ketone functionality in this compound with various nucleophiles.

It is important to note that the three ketone groups in this compound may exhibit different reactivities towards nucleophilic attack due to their electronic and steric environments. The ketone at the 2-position, being a methyl ketone, is generally less sterically hindered than the internal ketones at the 5- and 8-positions.

The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups (α-protons) in this compound are acidic. This acidity is a consequence of the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. vanderbilt.eduorganicchemistrytutor.com The pKa of α-protons in typical ketones is around 19-20. vanderbilt.edu

The presence of multiple carbonyl groups in this compound creates different sets of α-protons with varying acidities. The protons situated between two carbonyl groups (at C-3, C-4, C-6, and C-7) are significantly more acidic due to the ability of the negative charge in the enolate to be delocalized over two carbonyl groups. For instance, the α-protons in 1,3-diketones have pKa values in the range of 9. organicchemistrytutor.com This enhanced acidity makes these positions particularly susceptible to deprotonation by even mild bases.

The formation of enolates is a crucial first step in many reactions of carbonyl compounds, as the enolate can then act as a nucleophile. vanderbilt.edu For example, enolates can undergo alkylation or participate in condensation reactions. The enolization of the 1,4-dicarbonyl moieties within this compound (the 2,5-dione and 5,8-dione systems) is a key aspect of its reactivity. alfa-chemistry.comorganic-chemistry.org

Position of α-ProtonApproximate pKaFactors Influencing Acidity
C-1, C-9, C-10, C-11, C-12, C-13, C-14~20Adjacent to a single ketone
C-3, C-4~13-16Flanked by a 1,4-dione system
C-6, C-7~13-16Flanked by a 1,4-dione system

This table provides estimated pKa values for the different α-protons in this compound, highlighting the increased acidity of protons between carbonyl groups.

Intramolecular Cyclization and Rearrangement Pathways

The linear arrangement of three ketone groups in this compound provides the opportunity for intramolecular reactions, leading to the formation of cyclic structures. These reactions are often driven by the formation of thermodynamically stable five- or six-membered rings. libretexts.orglibretexts.org

The presence of multiple carbonyl and α-carbon positions allows for the possibility of tandem reactions that could lead to the formation of fused or spirocyclic systems. nih.govyoutube.com For example, an initial intramolecular reaction could form a ring, which then possesses the necessary functionality for a subsequent cyclization.

An analogous well-known reaction that leads to fused ring systems is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. organicchemistrytutor.com While a direct Robinson annulation is not immediately apparent for this compound, the principles of sequential Michael and aldol-type reactions can be applied to predict potential cyclization pathways. For instance, the formation of an enolate at one position could lead to an intramolecular Michael addition to an α,β-unsaturated ketone that might be formed in situ, followed by an intramolecular aldol condensation to yield a fused bicyclic system.

Spirocyclic systems could potentially form if an enolate attacks a carbonyl carbon in a manner that leads to a spiro center. For example, if an enolate formed from one of the internal methylene (B1212753) groups attacks a terminal ketone, a spirocyclic intermediate could be envisioned, although the formation of larger rings in this manner may be less favorable.

The 1,4-dicarbonyl moieties within this compound are analogous to the starting materials for the Paal-Knorr synthesis, a classic method for the synthesis of furans, pyrroles, and thiophenes. alfa-chemistry.comresearchgate.netwikipedia.orgrsc.orgyoutube.com Under acidic conditions, an intramolecular cyclization of the 2,5-dione or 5,8-dione portion of the molecule could occur. The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields a substituted furan (B31954) ring. alfa-chemistry.com

For example, the 2,5-dione unit could cyclize to form a furan ring with alkyl substituents. Similarly, the 5,8-dione unit could undergo the same transformation. This suggests that under acidic conditions, this compound could potentially be converted into a mixture of furan-containing products.

Intramolecular aldol condensations are also a significant pathway for the cyclization of dicarbonyl compounds. libretexts.orglibretexts.orgyoutube.comorganicchemistrytutor.comyoutube.com In this compound, the formation of an enolate at one of the α-carbons can be followed by an intramolecular attack on another carbonyl group. The thermodynamic stability of the resulting ring system (typically five- or six-membered rings are favored) will largely determine the major product. libretexts.orglibretexts.org For example, enolization at C-4 and subsequent attack on the C-8 carbonyl could potentially lead to the formation of a five-membered ring.

Redox Chemistry of this compound

The ketone functionalities of this compound can undergo both oxidation and reduction reactions.

Reduction:

The ketone groups can be reduced to secondary alcohols using a variety of reducing agents. libretexts.orgic.ac.uk Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgic.ac.ukyoutube.com NaBH4 is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol, while LiAlH4 is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.orgic.ac.ukyoutube.com

The reduction of the three ketone groups in this compound with a sufficient amount of reducing agent would be expected to yield the corresponding triol, tetradecane-2,5,8-triol. It is possible that the different steric and electronic environments of the three ketones could lead to different rates of reduction, potentially allowing for selective reduction of one or two of the carbonyl groups under carefully controlled conditions. Diastereoselective reductions are also possible, especially if neighboring groups can direct the approach of the hydride reagent. researchgate.net

Reducing AgentReactivityProduct
Sodium Borohydride (NaBH4)Reduces aldehydes and ketonesTetradecane-2,5,8-triol
Lithium Aluminum Hydride (LiAlH4)Stronger reducing agent, reduces ketones and other functional groupsTetradecane-2,5,8-triol

This table summarizes the expected products from the reduction of this compound with common hydride reducing agents.

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, they can be cleaved under more forcing conditions or undergo specific oxidation reactions like the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgchemistrysteps.comnih.gov The Baeyer-Villiger oxidation involves the treatment of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. organic-chemistry.orgwikipedia.orgchemistrysteps.comnih.gov

The mechanism involves the attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the alkyl groups to the adjacent oxygen atom. wikipedia.org The migratory aptitude of the alkyl groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, each of the three ketone groups could potentially undergo a Baeyer-Villiger oxidation. For the ketone at C-2, the migratory aptitude of the hexyl group is greater than that of the methyl group, so the expected product would be hexyl acetate. For the internal ketones at C-5 and C-8, the migratory aptitude of the flanking alkyl chains would determine the regioselectivity of the oxidation. This reaction could lead to a mixture of ester products, depending on which ketone is oxidized and the migratory preference of the adjacent alkyl groups.

Selective Reduction Strategies

The reduction of this compound involves the conversion of one or more of its ketone groups to secondary alcohols. The primary challenge in the reduction of a polyketone is achieving selectivity, as the three carbonyl groups may exhibit different reactivities due to their steric and electronic environments.

The ketone at the C-2 position is a methyl ketone, which is generally more sterically accessible than the internal ketones at C-5 and C-8. This difference in steric hindrance can be exploited to achieve selective reduction. Mild reducing agents are expected to preferentially attack the least hindered carbonyl group.

Common Reducing Agents and Expected Products

Common metal hydride reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing ketones to secondary alcohols. Due to its milder nature, sodium borohydride is a prime candidate for achieving selective reduction.

Sodium Borohydride (NaBH₄): This reagent is known for its chemoselectivity in reducing aldehydes and ketones. In the case of this compound, controlling the stoichiometry of NaBH₄ and the reaction conditions (e.g., temperature, solvent) could potentially lead to the selective reduction of the C-2 ketone. Using a sub-stoichiometric amount of the reducing agent would likely yield 5,8-dioxotetradecan-2-ol as the major product. Complete reduction with excess NaBH₄ would be expected to yield Tetradecane-2,5,8-triol.

Lithium Aluminum Hydride (LiAlH₄): As a much stronger reducing agent, LiAlH₄ is less likely to be selective and would probably reduce all three ketone groups to yield Tetradecane-2,5,8-triol, even with careful control of the reaction conditions.

Hypothetical Research Findings for Selective Reduction

To illustrate the potential for selective reduction, a hypothetical study could involve the reaction of this compound with varying equivalents of sodium borohydride in methanol at low temperatures. The product distribution could be analyzed to determine the selectivity.

Equivalents of NaBH₄ Major Product Minor Product(s) Theoretical Yield of Major Product (%)
0.55,8-Dioxotetradecan-2-olThis compound (unreacted), diol products65
1.08-Oxotetradecane-2,5-diol5,8-Dioxotetradecan-2-ol, Tetradecane-2,5,8-triol55
3.0Tetradecane-2,5,8-triolDiol products90

Table 1: Hypothetical product distribution for the selective reduction of this compound with sodium borohydride.

The proposed mechanism for the reduction of a ketone by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent to yield the alcohol. The selectivity for the C-2 position would be attributed to the lower steric hindrance around this methyl ketone compared to the internal ketones.

Oxidation Reactions and Degradation Pathways

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can induce oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl groups, leading to the degradation of the molecule. The Baeyer-Villiger oxidation offers a more controlled pathway to form esters from ketones.

Oxidative Cleavage

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can oxidize ketones. This process typically involves the cleavage of the C-C bonds flanking the carbonyl group, resulting in the formation of carboxylic acids. For this compound, such a reaction would lead to a complex mixture of smaller carboxylic acids.

For example, cleavage at the C-5 and C-8 positions could potentially yield succinic acid, glutaric acid, and hexanoic acid, among other products. The terminal methyl ketone at C-2 could undergo the haloform reaction if treated with a base and a halogen, yielding a carboxylic acid with one less carbon and a haloform.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation utilizes peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting a ketone into an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In general, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For this compound, the three ketone groups would have different potential outcomes:

C-2 Ketone: The competing groups are a methyl group and a long alkyl chain (a primary alkyl group). The primary alkyl group has a higher migratory aptitude than the methyl group, so the expected product would be 2-oxopropyl dodecanoate.

C-5 and C-8 Ketones: These are internal ketones flanked by two primary alkyl chains of different lengths. The migratory aptitude of primary alkyl groups is similar, which could lead to a mixture of regioisomeric esters.

Potential Degradation Pathways

Under harsh environmental conditions, such as exposure to strong UV radiation or radical initiators, this compound could undergo degradation. The presence of carbonyl groups can facilitate photochemical reactions, such as Norrish Type I and Type II reactions, leading to chain cleavage and the formation of smaller, more volatile compounds.

Hypothetical Research Findings for Oxidation

A hypothetical study on the Baeyer-Villiger oxidation of this compound with m-CPBA could yield the following results, demonstrating the regioselectivity of the reaction.

Ketone Position Migrating Group Predicted Major Product Theoretical Yield (%)
C-2-CH₂(CH₂)₅COCH₂CH₂COCH₃2-Oxopropyl dodecanoate85
C-5Mixture of -CH₂CH₂COCH₃ and -(CH₂)₅CH₃Mixture of regioisomeric estersNot selectively determined
C-8Mixture of -CH₂CH₂COCH₂CH₂COCH₃ and -CH₂CH₃Mixture of regioisomeric estersNot selectively determined

Table 2: Predicted major products from the Baeyer-Villiger oxidation of this compound.

Spectroscopic Characterization and Structural Analysis of Tetradecane 2,5,8 Trione

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the structure of Tetradecane-2,5,8-trione, with the molecular formula C₁₄H₂₄O₃ and a molecular weight of 240.34 g/mol , relies on a combination of spectroscopic methods. nih.gov Each technique provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. libretexts.org For a linear trione (B1666649) like this compound, the spectrum is predicted to show distinct signals for protons based on their proximity to the electron-withdrawing carbonyl (C=O) groups. pressbooks.pub

Protons on carbons alpha to a carbonyl group are deshielded and typically resonate in the range of 2.0-3.0 ppm. libretexts.orgpressbooks.pub Protons on carbons further from the carbonyl groups will appear more upfield (at lower ppm values). Given the structure of this compound (CH₃-CO-CH₂-CH₂-CO-CH₂-CH₂-CO-(CH₂)₅-CH₃), a predicted ¹H NMR spectrum would exhibit several key signals. The terminal methyl group (C1) protons would be the most shielded, while the methyl protons at C12, being alpha to a carbonyl, would be significantly downfield. The various methylene (B1212753) (CH₂) groups situated between the carbonyls and along the hexyl chain would produce a complex series of overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Splitting Pattern (Predicted)Integration
H-1 (CH₃)~2.1Singlet (s)3H
H-3, H-4 (CO-CH₂-CH₂-CO)~2.7Triplet (t)4H
H-6, H-7 (CO-CH₂-CH₂-CO)~2.5Multiplet (m)4H
H-9 (CO-CH₂)~2.4Triplet (t)2H
H-10 to H-13 (-(CH₂)₄-)~1.2-1.6Multiplet (m)8H
H-14 (-CH₃)~0.9Triplet (t)3H

Note: Predicted values are based on general principles of ¹H NMR spectroscopy for aliphatic ketones.

Infrared (IR) spectroscopy is particularly effective for identifying functional groups. The most prominent feature in the IR spectrum of any ketone is the strong absorption band corresponding to the C=O stretching vibration. libretexts.org For saturated aliphatic ketones, this peak typically appears in the region of 1700-1725 cm⁻¹. libretexts.org Since this compound contains three isolated (non-conjugated) ketone groups, its IR spectrum is expected to be dominated by a very strong and sharp absorption band within this range.

Other characteristic absorptions for this molecule would include C-H stretching vibrations from the aliphatic methyl and methylene groups, which are expected just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). libretexts.org C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³ Aliphatic)2850 - 2960Medium to Strong
C=O Stretch (Ketone)1700 - 1725Strong, Sharp
C-H Bend (Methylene/Methyl)1350 - 1470Variable

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of 240.1725 g/mol , consistent with the molecular formula C₁₄H₂₄O₃. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org A primary fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. wikipedia.org In a trione like this compound, multiple α-cleavage events are possible at the C-C bonds next to each of the three carbonyl groups. This would lead to a series of characteristic fragment ions. Another potential fragmentation pathway is the McLafferty rearrangement, if a γ-hydrogen is available for transfer. The study of fragmentation patterns in related polyketides often reveals complex pathways, including sequential dehydrations and loss of carbon monoxide. nih.govnih.gov

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Ion StructureFragmentation Pathway
240[C₁₄H₂₄O₃]⁺˙Molecular Ion (M⁺˙)
225[M - CH₃]⁺α-cleavage at C1-C2
141[CH₃CO(CH₂)₂CO(CH₂)₂]⁺Cleavage at C8-C9
99[CH₃(CH₂)₅CO]⁺Cleavage at C8-C9
43[CH₃CO]⁺α-cleavage at C2-C3

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. nih.gov While obtaining a suitable single crystal of a flexible, acyclic molecule like this compound can be challenging, analysis of a crystalline derivative would provide unambiguous proof of its structure. nih.gov

Conformational Analysis and Molecular Geometry

The physical and chemical properties of a flexible molecule like this compound are influenced by the dynamic equilibrium of its various conformations.

However, the presence of the three polar carbonyl groups introduces significant conformational constraints. Dipole-dipole repulsions between the oxygen atoms will influence the chain to fold in a way that minimizes these unfavorable interactions. Furthermore, the conformation around the C-C bonds adjacent to the carbonyl groups is influenced by stereoelectronic effects, such as hyperconjugation, which can favor specific eclipsed arrangements. imperial.ac.uk Computational modeling, in conjunction with spectroscopic methods like NMR, can be used to predict the lowest-energy conformers and understand the conformational landscape of the molecule. nih.govacs.org The interplay of steric hindrance, dipole-dipole interactions, and stereoelectronic effects governs the preferred three-dimensional geometry of the acyclic chain.

Computational Chemistry and Theoretical Studies of Tetradecane 2,5,8 Trione

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. For Tetradecane-2,5,8-trione, such studies would be invaluable in elucidating its fundamental chemical characteristics.

Electronic Structure and Reactivity Descriptors

A thorough investigation into the electronic structure of this compound would involve mapping its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a key indicator of a molecule's kinetic stability and chemical reactivity. Furthermore, the calculation of reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity would provide a quantitative measure of its reactive tendencies. However, no specific studies detailing these parameters for this compound have been found.

Transition State Modeling for Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound would necessitate the modeling of transition states. These high-energy structures on the reaction coordinate are critical for determining reaction pathways and activation energies. Theoretical modeling could, for instance, explore the kinetics and thermodynamics of potential intramolecular cyclization reactions or its behavior in the presence of various nucleophiles and electrophiles. At present, such mechanistic studies are absent from the scientific literature.

Molecular Modeling and Dynamics Simulations: Awaiting Investigation

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with the surrounding environment.

Conformational Energy Landscapes

As a long-chain aliphatic trione (B1666649), this compound is expected to possess a complex conformational landscape with numerous possible arrangements of its carbon backbone. A systematic computational search would be required to identify the low-energy conformers and the energy barriers between them. This information is fundamental to understanding its physical properties and how its shape influences its chemical behavior.

Solvent Effects on Molecular Conformation and Reactivity

The polarity of the solvent can significantly influence the conformation and reactivity of a flexible molecule like this compound. Molecular dynamics simulations in different solvent environments (e.g., water, ethanol, hexane) would be necessary to explore these effects. Such simulations could reveal how solvent molecules arrange around the trione and how this solvation shell impacts its conformational preferences and the accessibility of its reactive carbonyl groups. While general principles of solvent effects are well-established, specific simulation data for this compound is not available.

Prediction of Spectroscopic Parameters and Validation: An Open Question

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR) spectrum, highlighting the characteristic vibrational frequencies of its carbonyl groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for its carbon and hydrogen atoms could be computed. However, no such predictive studies or their experimental validation for this compound have been reported.

Potential Research Applications and Functional Material Development with Tetradecane 2,5,8 Trione

Tetradecane-2,5,8-trione as a Versatile Synthetic Building Block

The presence of multiple reactive carbonyl groups makes this compound a valuable precursor in organic synthesis. Its utility as a building block stems from the ability of its ketone groups to undergo a wide range of chemical transformations, enabling the construction of intricate molecular architectures.

Precursor for Advanced Organic Scaffolds

The strategic placement of the ketone groups in this compound makes it a candidate for the synthesis of advanced organic scaffolds, including cage compounds. Although the direct synthesis of cage compounds from acyclic triketones is a complex field of research, the principles of intramolecular reactions suggest that under appropriate conditions, this compound could be induced to form cyclic and polycyclic structures. Intramolecular aldol (B89426) condensations, for instance, could lead to the formation of ring systems, which could then be further elaborated into more complex, three-dimensional cage-like molecules. Such scaffolds are of interest for their potential applications in host-guest chemistry, as molecular containers, and in the development of new catalysts.

Synthesis of Complex Heterocyclic Compounds

A more established application for polycarbonyl compounds like this compound is in the synthesis of heterocyclic compounds. The 1,4-dicarbonyl and 1,7-dicarbonyl relationships between the ketone groups in its backbone make it an ideal substrate for cyclization reactions.

The Paal-Knorr synthesis , a cornerstone of heterocyclic chemistry, provides a direct pathway for the conversion of 1,4-diketones into furans, pyrroles, and thiophenes. wikipedia.orgresearchgate.net By reacting this compound with appropriate reagents, a variety of substituted heterocyclic systems could be accessed. For example, treatment with an acid catalyst would likely yield a furan (B31954) derivative, while reaction with a primary amine would produce a pyrrole (B145914). uomustansiriyah.edu.iqalfa-chemistry.com The presence of a third ketone group offers the potential for further functionalization or the creation of more complex, fused heterocyclic systems.

ReagentResulting Heterocycle
Acid (e.g., H₂SO₄)Furan derivative
Primary Amine (R-NH₂)Pyrrole derivative
Phosphorus Pentasulfide (P₄S₁₀)Thiophene derivative

Exploration in Materials Science

The ketone functionalities of this compound also position it as a valuable monomer or modifying agent in the field of materials science, particularly for the development of advanced polymers and functional materials.

Development of Polyketone-Based Polymers

Aliphatic polyketones are a class of high-performance thermoplastics known for their excellent mechanical properties, chemical resistance, and thermal stability. wikipedia.orgkdfeddersen.com These polymers are typically synthesized through the copolymerization of olefins with carbon monoxide. wikipedia.org this compound, as a discrete polyketone, could potentially be incorporated into polymer chains to modify their properties. For instance, it could be used as a cross-linking agent to enhance the thermal and mechanical stability of existing polymers.

Furthermore, the ketone groups along the polymer backbone can be chemically modified to introduce new functionalities. The Paal-Knorr reaction, for example, can be performed on polyketones to graft pyrrole or other heterocyclic rings onto the polymer chain. mdpi.comnih.govacs.org This post-polymerization modification can be used to tune the polymer's properties, such as its hydrophilicity, conductivity, or ability to coordinate with metal ions.

Precursors for Photonic and Electronic Materials

While research in this area has predominantly focused on aromatic polyketones for their inherent electronic properties, the functionalization of aliphatic polyketones opens avenues for their use in photonic and electronic applications. acs.org By introducing chromophoric or electroactive moieties onto the this compound backbone, it may be possible to create novel materials with interesting optical or electronic properties.

For example, the incorporation of aromatic or conjugated heterocyclic groups through reactions like the Paal-Knorr synthesis could lead to materials with tunable fluorescence or conductivity. mdpi.com Nanocomposites formed by blending these functionalized polyketones with conductive fillers like carbon nanotubes have shown promise in creating electrically conductive plastics with stable performance. mdpi.comrug.nl The ability to tailor the chemical structure of the polyketone at the molecular level provides a powerful tool for designing materials with specific photonic or electronic characteristics.

Applications in Coordination Chemistry

The oxygen atoms of the ketone groups in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. wikipedia.org The spacing of the three ketone groups allows for the molecule to act as a multidentate ligand, capable of forming stable complexes with a variety of metal centers. libretexts.orgmsu.eduyoutube.com

The coordination chemistry of β-diketones is well-established, and these ligands are known to form highly stable chelate complexes with numerous metals. nih.gov By analogy, the 1,4- and 1,7-dicarbonyl units within this compound can be expected to form stable coordination complexes. The nature of the resulting metal complex, including its geometry and stability, would depend on the specific metal ion and the conformational flexibility of the tetradecane (B157292) chain.

Design of Ligands for Metal Complexes (e.g., cage compounds as ligands)

The structure of this compound, with its three ketone functionalities, makes it a promising candidate for the design of specialized ligands for metal complexes. The oxygen atoms of the carbonyl groups can act as Lewis basic donor sites, capable of coordinating with a variety of metal ions. The flexible fourteen-carbon backbone allows the ligand to adopt various conformations, potentially enabling the formation of both mononuclear and polynuclear metal complexes.

One particularly interesting application is in the synthesis of cage compounds. While direct synthesis of cage compounds from acyclic triketones like this compound is a complex challenge, the trione (B1666649) framework can serve as a precursor. Through carefully designed reactions, such as condensation with appropriate tripodal amines or other multifunctional molecules, it is theoretically possible to construct complex, three-dimensional cage-like structures. These cage compounds, with the triketone moiety embedded within their framework, could then act as sophisticated ligands. The internal cavity of such a cage could encapsulate guest molecules, while the externally oriented carbonyl groups could coordinate to metal centers, leading to the formation of novel metallo-organic cages with potential applications in catalysis, sensing, and molecular encapsulation.

Table 1: Potential Synthetic Routes to Cage Compounds from Triketone Precursors

PrecursorReactantPotential Cage Structure
This compoundTris(2-aminoethyl)amineSchiff base condensation leading to an imine cage
Modified this compound with terminal reactive groupsDi- or tri-functional linkersCovalent organic cage

Chelation Properties of 1,4,7-Triketone Systems

The 1,4,7-triketone system inherent in this compound provides a unique chelation environment. The spacing of the carbonyl groups allows for the potential formation of stable chelate rings with metal ions. The chelation can occur through the enolate forms of the ketone groups, where deprotonation of the α-carbon leads to the formation of a β-diketonate-like or a more extended enolate system.

The flexibility of the tetradecane chain would allow the three carbonyl groups to arrange around a metal center, potentially forming a tridentate ligand. The stability of the resulting metal complex would depend on several factors, including the size and charge of the metal ion, the solvent system, and the pH of the medium, which influences the keto-enol tautomerism. The long alkyl chain of tetradecane could also influence the solubility and lipophilicity of the resulting metal complexes, making them suitable for applications in specific environments.

Table 2: Predicted Chelation Modes of this compound with Metal Ions

Metal Ion (Example)Potential Coordination GeometryBonding Interaction
Cu(II)Square planar or distorted octahedralCoordination through two or three carbonyl oxygen atoms in their enolate form
Fe(III)OctahedralFormation of a stable complex with the tridentate triketone ligand
Lanthanide Ions (e.g., Eu(III), Tb(III))Higher coordination numbers (e.g., 8 or 9)Potential for the flexible ligand to wrap around the large metal ion

Role in Molecular Recognition Systems (analogous to oxa-cage systems)

Drawing analogies from established molecular recognition systems, such as oxa-cage compounds, this compound holds promise as a fundamental building block for the creation of synthetic receptors. Oxa-cage systems are known for their ability to encapsulate specific guest molecules within their cavities, driven by a combination of size, shape, and chemical complementarity. The linear and flexible nature of this compound offers a different approach to molecular recognition, relying on induced-fit mechanisms rather than a pre-organized cavity.

Host-Guest Chemistry with Trione Frameworks

The trione framework of this compound can be envisioned as a primitive host in host-guest chemistry. The carbonyl groups can act as hydrogen bond acceptors, allowing the molecule to interact with and potentially bind guest molecules that are rich in hydrogen bond donors, such as diols, ureas, or amides. The specificity of this interaction would be determined by the spatial arrangement of the carbonyl groups and the conformational flexibility of the tetradecane chain.

Furthermore, by functionalizing the tetradecane backbone with other recognition motifs, more sophisticated hosts could be designed. For example, the incorporation of aromatic rings or other functional groups could lead to hosts capable of recognizing specific guest molecules through a combination of hydrogen bonding, π-stacking, and hydrophobic interactions.

Table 3: Potential Host-Guest Interactions with this compound

Guest Molecule TypePrimary InteractionPotential Application
Small diols (e.g., ethylene (B1197577) glycol)Hydrogen bonding with carbonyl oxygensSensing or separation of diols
Urea derivativesMultiple hydrogen bondsRecognition of specific urea-based compounds
Aromatic diaminesHydrogen bonding and potential CH-π interactionsDevelopment of selective receptors for amines

Supramolecular Assembly Applications

The ability of the carbonyl groups in this compound to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, opens up possibilities for its use in supramolecular assembly. In the solid state, it is conceivable that molecules of this compound could self-assemble into well-defined architectures through intermolecular interactions.

Moreover, in the presence of complementary molecules, co-assembly could lead to the formation of more complex supramolecular structures. For instance, in combination with molecules containing multiple hydrogen bond donor sites, such as melamine (B1676169) or cyanuric acid, it might be possible to form extended networks or discrete molecular assemblies. The long alkyl chain would also play a crucial role in these assemblies, potentially leading to the formation of lamellar structures or other organized systems driven by hydrophobic interactions. These supramolecular assemblies could find applications in areas such as crystal engineering, and the development of soft materials with tunable properties.

Future Perspectives in Tetradecane 2,5,8 Trione Research

Emerging Synthetic Methodologies for Long-Chain Triones

The synthesis of long-chain triones like Tetradecane-2,5,8-trione can benefit from advancements in the synthesis of polyketones and other long-chain aliphatic compounds. rsc.orgresearchgate.netresearchgate.net Current methodologies for producing aliphatic polyketones, which are polymers containing alternating carbonyl groups, often involve the copolymerization of olefins with carbon monoxide using palladium(II) catalysts. researchgate.netwikipedia.org These methods could potentially be adapted to control the chain length and the specific placement of ketone functionalities to yield discrete molecules like this compound.

Recent developments in catalysis offer promising avenues. For instance, manganese pincer complexes have been utilized for the coupling of diketones and diols, providing a novel route to polyketones. researchgate.net Furthermore, visible-light-promoted photoredox/nickel-catalyzed cross-coupling reactions have emerged for the synthesis of aliphatic ketones from readily available starting materials. organic-chemistry.org Another notable method is the aliphatic ketone Claisen rearrangement, which provides access to γ,δ-unsaturated ketones and could be explored for building the backbone of long-chain triones. aalto.fi

Table 1: Comparison of Potential Synthetic Methodologies for Long-Chain Triones

MethodologyDescriptionPotential AdvantagesPotential Challenges
Olefin-CO Copolymerization Palladium-catalyzed polymerization of olefins (e.g., ethylene) and carbon monoxide.Use of inexpensive and abundant monomers. wikipedia.orgPrecise control of chain length and ketone placement for a discrete molecule.
Manganese-Catalyzed Coupling Coupling of diketones and diols using manganese pincer complexes.Access to a variety of polyketone structures. researchgate.netAvailability of suitable diketone and diol precursors.
Photoredox/Nickel Catalysis Cross-coupling of imides with trifluoroborates under visible light.Mild reaction conditions and high functional group tolerance. organic-chemistry.orgScalability and cost of photocatalysts and nickel catalysts.
Aliphatic Ketone Claisen Rearrangement Rearrangement of allylic alcohols with ketone acetals/enol ethers.Metal-free, catalytic protocol for forming γ,δ-unsaturated ketones. aalto.fiRequires specific precursors and may need optimization for each substrate.

Unexplored Reactivity and Transformations

The reactivity of this compound is largely unexplored, but can be inferred from the chemistry of 1,4- and 1,5-dicarbonyl compounds, which are structural motifs present in its backbone. The 1,4-dicarbonyl moiety is known to undergo the Paal-Knorr synthesis to form furans, pyrroles, and thiophenes upon reaction with dehydrating agents, ammonia (B1221849) or primary amines, or sulfurizing agents, respectively. alfa-chemistry.comlibretexts.org This suggests that this compound could serve as a precursor to novel heterocyclic compounds with long aliphatic chains.

The 1,5-dicarbonyl system can participate in retro-Michael reactions, which could be exploited for selective cleavage or transformation of the trione (B1666649) backbone. nih.govresearchgate.net Furthermore, the carbonyl groups are susceptible to nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents, which would lead to the formation of tertiary alcohols and could be a pathway to further functionalization. libretexts.orgmsu.edu

A frontier in ketone chemistry is the radical-mediated activation of C-C bonds, which remains largely unexplored for unstrained ketones. nih.gov Future research could investigate such transformations for this compound, potentially leading to novel skeletal rearrangements and functionalizations. The combination of proton-coupled electron transfer (PCET) with spin-center shift has been shown to enable the use of ketones and aldehydes as alkyl radical equivalents for C-H functionalization, opening new possibilities for derivatization. researchgate.net

Innovative Applications in Chemical Biology and Materials Science

The unique structure of this compound, with its long aliphatic chain and multiple ketone functionalities, makes it an interesting candidate for applications in both chemical biology and materials science.

In the realm of chemical biology, the carbonyl groups can be targeted for the development of chemoselective probes. rsc.org Such probes are valuable tools for the analysis of metabolites and for identifying the cellular targets of bioactive molecules. columbia.edunih.govnih.gov By incorporating a reporter tag onto the this compound scaffold, it could be developed into a probe for studying lipid metabolism or for labeling specific proteins that interact with long-chain ketones.

In materials science, long-chain triones can be viewed as building blocks for novel polymers. Aliphatic polyketones are known for their excellent mechanical properties and are used as high-performance thermoplastics in applications ranging from fibers and films to adhesives. researchgate.netresearchgate.netmachinedesign.com The functionalization of aliphatic polyketones is also an active area of research, with potential applications in drug delivery and bioengineering. cambridge.org this compound could be used as a monomer or a cross-linking agent to create polymers with tailored properties, such as thermal stability, crystallinity, and degradability.

Table 2: Potential Innovative Applications of this compound

FieldPotential ApplicationRationale
Chemical Biology Chemoselective Probes The ketone functionalities can be selectively targeted for the attachment of reporter groups for biological imaging and analysis. rsc.org
Metabolic Labeling The long-chain aliphatic structure mimics fatty acids, allowing for potential incorporation into metabolic pathways for their study.
Materials Science Polymer Monomer The trione can act as a monomer for the synthesis of novel polyesters or other polymers with unique properties.
Cross-linking Agent The multiple ketone groups can react to form cross-links in polymer networks, enhancing mechanical strength and thermal stability. researchgate.net
Functional Coatings Polymers derived from this trione could have applications as specialized coatings due to the properties imparted by the long aliphatic chain and polar ketone groups. researchgate.net

Challenges and Opportunities in Scalable Synthesis and Industrial Relevance

The scalable synthesis of a specialty chemical like this compound presents several challenges. The development of a cost-effective and efficient synthetic route is paramount for any industrial application. For polyketones, challenges include the need for high-pressure reactors and efficient catalysts for the copolymerization of olefins and carbon monoxide. acs.org Similar challenges would likely apply to the controlled synthesis of a discrete trione. The purification of a long-chain, multi-functionalized molecule can also be a significant hurdle.

Despite these challenges, there are considerable opportunities. There is a growing demand for sustainable and high-performance materials, which drives innovation in chemical synthesis. datainsightsmarket.comresearchandmarkets.com If this compound or its derivatives demonstrate unique properties, they could find applications in high-value sectors such as specialty polymers, electronics, or pharmaceuticals. The development of biocatalytic routes, which are increasingly used for the synthesis of aliphatic ketones, could offer a more sustainable and cost-effective approach to production. nih.gov Overcoming the challenges of scale-up and demonstrating clear performance advantages will be key to unlocking the industrial relevance of long-chain triones. news-medical.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.